(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
CAS No.: 1428364-42-4
Cat. No.: VC5171970
Molecular Formula: C18H19F3N4O2
Molecular Weight: 380.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428364-42-4 |
|---|---|
| Molecular Formula | C18H19F3N4O2 |
| Molecular Weight | 380.371 |
| IUPAC Name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H19F3N4O2/c19-18(20,21)13-3-1-4-14(11-13)23-6-8-24(9-7-23)16(26)15-12-22-25-5-2-10-27-17(15)25/h1,3-4,11-12H,2,5-10H2 |
| Standard InChI Key | GCKDXWDKNWLKCC-UHFFFAOYSA-N |
| SMILES | C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC1 |
Introduction
The compound (6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule that combines elements of pyrazolo-oxazine and piperazine structures. This compound is of interest due to its potential pharmacological properties, which can be inferred from its structural components. The pyrazolo-oxazine part is known for its involvement in various biological activities, including the inhibition of phosphodiesterase 4B (PDE4B), which is relevant in treating inflammatory and neurological disorders . The piperazine moiety, particularly with a trifluoromethylphenyl substituent, is often found in compounds with neuroactive properties .
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxylic acid or its derivatives with 4-(3-(trifluoromethyl)phenyl)piperazine in the presence of a coupling agent. Common methods include using carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Biological Activities
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PDE4B Inhibition: The pyrazolo-oxazine core is known for its potential as a PDE4B inhibitor, which could be beneficial in treating inflammatory conditions and certain neurological disorders .
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Neuroactive Properties: The presence of a piperazine ring with a trifluoromethylphenyl substituent suggests potential neuroactive properties, possibly affecting neurotransmitter systems or receptors in the brain .
Therapeutic Applications
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Neurodegenerative Diseases: Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's .
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Cancer Research: While not directly related to this compound, oxazine derivatives have shown promise in inducing apoptosis and paraptosis in cancer cells, highlighting the broader therapeutic potential of oxazine-based compounds .
Chemical and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C19H23F3N4O |
| Molecular Weight | Approximately 394.41 g/mol |
| Core Structure | Pyrazolo-oxazine linked to piperazine via methanone |
Biological Activity Data
| Activity | Potential Application |
|---|---|
| PDE4B Inhibition | Inflammatory and neurological disorders |
| Neuroactive Properties | Neurodegenerative diseases |
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